molecular formula C15H24N4O2S B2707394 8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 316361-05-4

8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2707394
CAS No.: 316361-05-4
M. Wt: 324.44
InChI Key: SDQFJOZKKPWOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural modifications, which include isobutylthio and isopentyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 3-methylxanthine, and introduce the isobutylthio and isopentyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine ring, followed by the addition of the appropriate alkyl halides to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, where the isobutylthio or isopentyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, strong bases (NaH, KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the purine ring.

Scientific Research Applications

8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a model compound for studying purine chemistry.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways involving purines.

    Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

    7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the isobutylthio group, which may affect its chemical reactivity and biological activity.

    8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the isopentyl group, which may influence its binding affinity and specificity for molecular targets.

    8-(isobutylthio)-7-isopentyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

The uniqueness of 8-(isobutylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-9(2)6-7-19-11-12(16-15(19)22-8-10(3)4)18(5)14(21)17-13(11)20/h9-10H,6-8H2,1-5H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFJOZKKPWOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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